molecular formula C10H7BrClN B051665 6-(Bromomethyl)-2-chloroquinoline CAS No. 123637-77-4

6-(Bromomethyl)-2-chloroquinoline

Cat. No.: B051665
CAS No.: 123637-77-4
M. Wt: 256.52 g/mol
InChI Key: VUHAQQKHOFFPEF-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of both bromomethyl and chloro substituents in the quinoline ring makes this compound a valuable intermediate for various chemical reactions and synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-chloroquinoline typically involves the bromination of 6-methyl-2-chloroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-chloroquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the chloro group can lead to the formation of 6-(bromomethyl)quinoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 6-(azidomethyl)-2-chloroquinoline, 6-(thiocyanatomethyl)-2-chloroquinoline, and 6-(methoxymethyl)-2-chloroquinoline.

    Oxidation: Quinoline N-oxides.

    Reduction: 6-(bromomethyl)quinoline.

Scientific Research Applications

6-(Bromomethyl)-2-chloroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties.

    Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloroquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2-chloroquinoline
  • 6-(Bromomethyl)quinoline
  • 2-Chloroquinoline
  • 6-Methyl-2-chloroquinoline

Uniqueness

6-(Bromomethyl)-2-chloroquinoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and biological activity. The bromomethyl group is a versatile functional group that can undergo various chemical transformations, while the chloro group enhances the compound’s stability and lipophilicity. This combination makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Properties

IUPAC Name

6-(bromomethyl)-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAQQKHOFFPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460966
Record name Quinoline, 6-(bromomethyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-77-4
Record name Quinoline, 6-(bromomethyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (12.9 g, 72.5 mmol) and benzoyl peroxide (0.33 g, 1.30 mmol) are added to a solution of 2-chloro-6-methyl-quinoline (12.0 g, 67.5 mmol) in carbon tetrachloride (300 mL). The mixture is heated at reflux for 6 hours. At this time, the resulting mixture is cooled to room temperature, filtered, washed with CH2Cl2 and concentrated in vacuo. The crude residue is recrystallized from 50% EtOAc/hexanes to yield the title compound (8.80 g, 34.3 mmol) as a beige crystalline solid. 1H NMR (CDCl3, 300 MHz) δ8.08 (d, 1H), 8.02 (d, 1H), 7.83 (s, 1H), 7.77 (dd, 1H), 7.40 (d, 1H), 4.65 (s, 2H). MS (EI): m/z 256, 258 (M+), Cl pattern.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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